Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate
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Overview
Description
Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the isoindoline core, which is further substituted with a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields the desired product with a good yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate: shares similarities with other isoindoline derivatives such as:
Uniqueness:
- The presence of the nitrophenyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. Its ability to undergo specific chemical reactions and its potential biological activities highlight its uniqueness .
Properties
IUPAC Name |
methyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-24-16(21)9-2-7-12-13(8-9)15(20)17(14(12)19)10-3-5-11(6-4-10)18(22)23/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHLQFUODAWAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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